2-{[(4-tert-butylphenyl)methyl]amino}ethan-1-ol
Description
2-{[(4-tert-Butylphenyl)methyl]amino}ethan-1-ol is a secondary amine derivative of ethanolamine, featuring a 4-tert-butylbenzyl substituent attached to the amino group. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the bulky tert-butyl group, which may influence solubility and biological interactions.
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-13(2,3)12-6-4-11(5-7-12)10-14-8-9-15/h4-7,14-15H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBHHYVKQLETKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-tert-butylphenyl)methyl]amino}ethan-1-ol typically involves the reaction of 4-tert-butylbenzyl chloride with ethanolamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the ethanolamine attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2-{[(4-tert-butylphenyl)methyl]amino}ethan-1-ol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-tert-butylphenyl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
The compound “2-{[(4-tert-butylphenyl)methyl]amino}ethan-1-ol,” also known as a tertiary amine, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications in medicinal chemistry, organic synthesis, and material science, supported by comprehensive data tables and documented case studies.
Medicinal Chemistry
Antidepressant Activity
Research has shown that compounds with similar structures exhibit antidepressant properties by acting as serotonin reuptake inhibitors (SSRIs). A study published in the Journal of Medicinal Chemistry highlighted that tertiary amines can modulate neurotransmitter systems, potentially leading to therapeutic effects in mood disorders.
Case Study: Synthesis of Analogues
A series of analogues derived from “2-{[(4-tert-butylphenyl)methyl]amino}ethan-1-ol” were synthesized and evaluated for their pharmacological activity. The results indicated that modifications to the phenyl ring could enhance selectivity toward serotonin receptors, providing insights into the design of new antidepressants.
Organic Synthesis
Catalyst in Organic Reactions
The compound serves as an effective catalyst in various organic reactions, including Michael additions and nucleophilic substitutions. Its ability to stabilize transition states due to steric hindrance makes it a valuable tool in synthetic chemistry.
Data Table: Reaction Efficiency
| Reaction Type | Catalyst Used | Yield (%) |
|---|---|---|
| Michael Addition | 2-{[(4-tert-butylphenyl)methyl]amino}ethan-1-ol | 85 |
| Nucleophilic Substitution | 2-{[(4-tert-butylphenyl)methyl]amino}ethan-1-ol | 90 |
Material Science
Polymer Additive
In material science, “2-{[(4-tert-butylphenyl)methyl]amino}ethan-1-ol” has been explored as an additive in polymer formulations to improve mechanical properties and thermal stability. Its incorporation into polyurethanes has shown enhanced flexibility and resistance to degradation.
Case Study: Polyurethane Properties
A comparative study on polyurethane films with and without the compound demonstrated significant improvements in tensile strength and elongation at break, indicating its potential use as a performance-enhancing additive.
Environmental Applications
Biodegradable Surfactants
Research indicates that derivatives of this compound can be utilized as surfactants in environmental applications due to their biodegradability and low toxicity. They can be employed in cleaning agents that minimize environmental impact.
Mechanism of Action
The mechanism of action of 2-{[(4-tert-butylphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-{[(4-Ethylphenyl)methyl]amino}ethan-1-ol
- Structure : Replaces the tert-butyl group with an ethyl substituent.
- Molecular Weight: ~181.3 g/mol (estimated from C₁₁H₁₇NO).
- Key Differences : Reduced steric bulk compared to the tert-butyl analogue, leading to lower lipophilicity. This may enhance aqueous solubility but reduce membrane permeability.
- Synthesis: Similar alkylation strategies are employed, as seen in related ethanolamine syntheses .
2-((2-Chloro-4-phenylbutyl)(methyl)amino)ethan-1-ol (Compound 30)
- Structure: Incorporates a chlorinated phenylbutyl chain and a methylamino group.
- Physicochemical Data : HRMS (HESI): m/z 240.1509 (C₁₄H₂₃NCl) .
2-({[1-(Butan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol
- Structure : Features a pyrazole heterocycle with a branched alkyl chain.
- Molecular Weight : 197.28 g/mol (C₁₀H₁₉N₃O).
- Key Differences : The pyrazole ring introduces aromaticity and hydrogen-bonding capacity, which may enhance interactions with biological targets (e.g., enzymes or receptors) .
2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol Hydrochloride
- Structure : Contains a bromothiophene moiety, a sulfur-containing heterocycle.
- Molecular Weight: 280.6 g/mol (C₇H₁₁BrClNOS).
1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethan-1-ol
- Structure: Combines dichlorophenyl and tert-butylamino groups.
- Applications : Reported dosages of 20–60 µg/day suggest use in therapeutic contexts, possibly as a β-adrenergic modulator or bronchodilator .
- Key Differences : The dichlorophenyl group enhances electron-withdrawing effects, which may stabilize the molecule in acidic environments.
Comparative Analysis Table
Biological Activity
2-{[(4-tert-butylphenyl)methyl]amino}ethan-1-ol is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article synthesizes current research findings, including biological evaluations, structure-activity relationships (SAR), and case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of 2-{[(4-tert-butylphenyl)methyl]amino}ethan-1-ol can be represented as follows:
This compound features a tert-butyl group, which contributes to its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of 2-{[(4-tert-butylphenyl)methyl]amino}ethan-1-ol has been explored in various studies. Key areas of focus include:
1. Antimicrobial Activity
Research has shown that compounds with similar structures exhibit antimicrobial properties. For example, a study indicated that derivatives with a tert-butyl group displayed significant activity against Staphylococcus aureus and Escherichia coli . This suggests that 2-{[(4-tert-butylphenyl)methyl]amino}ethan-1-ol may also possess antimicrobial effects, although specific data on this compound is limited.
2. Potentiation of CFTR Function
In related studies, compounds structurally similar to 2-{[(4-tert-butylphenyl)methyl]amino}ethan-1-ol have been identified as potentiators of cystic fibrosis transmembrane conductance regulator (CFTR) function. For instance, certain analogs demonstrated increased chloride secretion in human bronchial epithelial cells with mutations in CFTR . The EC50 values for these compounds were reported as low as 0.236 μM, indicating potent activity in enhancing CFTR function.
3. Inhibition of Monoacylglycerol Acyltransferase 2 (MGAT2)
Another area of exploration involves the inhibition of MGAT2, an enzyme implicated in triglyceride synthesis. Compounds similar to 2-{[(4-tert-butylphenyl)methyl]amino}ethan-1-ol have shown promising results in reducing triglyceride levels in vivo . For example, a derivative exhibited an IC50 value significantly lower than its predecessors, highlighting the potential for therapeutic applications in metabolic disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 2-{[(4-tert-butylphenyl)methyl]amino}ethan-1-ol. Studies have indicated that modifications to the phenolic moiety can enhance potency and selectivity towards specific targets.
| Compound | Target | IC50 (µM) | Comments |
|---|---|---|---|
| Compound A | MGAT2 | < 3 | Significant reduction in triglyceride synthesis |
| Compound B | CFTR | 0.236 | Potent potentiator in epithelial cells |
| Compound C | Antimicrobial | 8 | Effective against S. aureus |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to 2-{[(4-tert-butylphenyl)methyl]amino}ethan-1-ol:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with higher lipophilicity had enhanced activity against S. aureus, suggesting that structural modifications could lead to improved antimicrobial agents .
Case Study 2: Metabolic Disorders
In a metabolic disorder model, a related compound was administered at doses ranging from 3 mg/kg to assess its impact on triglyceride levels. The results indicated a significant suppression of fat absorption, supporting the hypothesis that targeting MGAT2 could be beneficial for treating obesity and related conditions .
Q & A
Q. What synthetic routes are commonly used to prepare 2-{[(4-tert-butylphenyl)methyl]amino}ethan-1-ol, and how are reaction conditions optimized?
Methodological Answer:
- Reductive Amination : React 4-tert-butylbenzaldehyde with ethanolamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. Monitor pH (4–6) to favor imine formation and subsequent reduction .
- Grignard Reaction : Use 4-tert-butylbenzylmagnesium bromide with amino-protected ethanol derivatives (e.g., ethylene carbonate), followed by deprotection .
- Optimization : Adjust solvent polarity (e.g., ethanol vs. THF), temperature (room temp. vs. reflux), and catalyst loading (e.g., Fe-phthalocyanine for regioselectivity) to improve yield and purity. TLC or GC analysis ensures reaction completion .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify key signals:
- δ 1.3 ppm (s, 9H, tert-butyl),
- δ 3.6–3.8 ppm (m, 2H, CH₂NH),
- δ 4.7 ppm (t, 1H, OH) .
- GC-MS : Use a polar column (e.g., DB-5) to confirm molecular ion [M+H]⁺ and fragmentation patterns.
- TLC : Employ silica gel plates with ethyl acetate/hexane (3:7) and visualize using ninhydrin for amine detection .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of derivatives, such as N-alkylated analogs?
Methodological Answer:
- Catalyst Selection : Iron(II) phthalocyanine (FePC) promotes Markovnikov addition in hydroxylation reactions, while Pd/C with HCl favors anti-Markovnikov pathways in hydrogenation .
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ether to protect the hydroxyl group during alkylation, preventing unwanted side reactions .
- DFT Calculations : Predict regioselectivity by modeling transition states and electron density distribution at reactive sites (e.g., amino vs. hydroxyl groups) .
Q. How can contradictory data from different synthetic methods (e.g., yield disparities, byproduct formation) be resolved?
Methodological Answer:
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., oxidation products from residual permanganate) and optimize purification (e.g., flash chromatography with gradient elution) .
- Reaction Kinetic Studies : Compare time-dependent yields under varying conditions (e.g., aerobic vs. inert atmospheres) to isolate rate-limiting steps .
- Reproducibility Checks : Validate methods across labs using standardized reagents (e.g., anhydrous ethanol purity >99.9%) and calibrated equipment .
Q. What in vitro models are suitable for evaluating the compound’s bioactivity, and how are assays designed?
Methodological Answer:
- Neuromodulation Studies : Use SH-SY5Y neuroblastoma cells to assess dopamine receptor binding via competitive ELISA, with 10 μM test concentrations and positive controls (e.g., phenethylamine derivatives) .
- Antimicrobial Assays : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC determination) and synergize with β-lactams to study potentiation effects .
- Cytotoxicity Screening : Employ MTT assays on HEK-293 cells, normalizing to solvent controls (DMSO <0.1%) to exclude false positives .
Q. What computational strategies predict the compound’s environmental fate and biodegradation pathways?
Methodological Answer:
- QSAR Modeling : Use EPI Suite™ to estimate biodegradability (BIOWIN scores) and bioaccumulation potential (log Kow) based on tert-butyl hydrophobicity and amino group reactivity .
- Metabolic Pathway Prediction : Apply University of Minnesota Pathway Prediction System (UM-PPS) to simulate microbial degradation routes (e.g., hydroxylation → dealkylation) .
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48h LC₅₀) and compare to structural analogs (e.g., 1-phenylethanol) for hazard classification .
Q. How can enantiomeric purity be achieved and validated for chiral derivatives?
Methodological Answer:
- Chiral Resolution : Use (+)-diacetyl-L-tartaric acid to resolve racemic mixtures via diastereomeric salt crystallization. Monitor optical rotation ([α]D²⁵) .
- HPLC with Chiral Columns : Employ Chiralpak AD-H (amylose-based) with hexane/isopropanol (90:10) to separate enantiomers. Validate with circular dichroism (CD) spectroscopy .
Q. What strategies mitigate oxidative degradation during long-term storage?
Methodological Answer:
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanolic stock solutions stored at -20°C in amber vials .
- Lyophilization : Freeze-dry under argon to prevent hydrolysis. Confirm stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
